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molecular formula C10H16 B8452172 1,4,6-Octatriene, 2,7-dimethyl-, (E)- CAS No. 61640-41-3

1,4,6-Octatriene, 2,7-dimethyl-, (E)-

Cat. No. B8452172
M. Wt: 136.23 g/mol
InChI Key: PHYKXFWYIKUYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970592

Procedure details

10 g of dimethyl-1,3,7-octatriene are kept under argon atmosphere for 36 hours with 0,303 g palladium acetylacetonate, 1,4 g of tricyclohexylphosphine and 0,1 g of H3Po4. After this period, 80.3% of 2,7-dimethyl-1,4,6-octatriene have been formed (GC-analysis).
Name
dimethyl-1,3,7-octatriene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
H3Po4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])=[CH:3][CH:4]=[CH:5][CH2:6][CH2:7][CH:8]=C.[CH:11]1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[CH3:11][C:7]([CH2:6][CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[CH3:10])=[CH2:8] |f:2.3.4|

Inputs

Step One
Name
dimethyl-1,3,7-octatriene
Quantity
10 g
Type
reactant
Smiles
CC(=CC=CCCC=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
H3Po4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period

Outcomes

Product
Name
Type
product
Smiles
CC(=C)CC=CC=C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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